Sodium methanesulfonylmethanesulfinate

Description

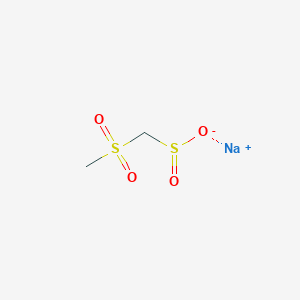

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;methylsulfonylmethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S2.Na/c1-8(5,6)2-7(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTIASMSTOWNJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213591-88-9 | |

| Record name | sodium methanesulfonylmethanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Methanesulfonylmethanesulfinate and Analogous Compounds

Established Strategies for the Formation of Sulfinate Salts

Traditional methods for the synthesis of sulfinate salts have been well-documented and are reliant on foundational chemical transformations. These pathways, including reduction of sulfonyl derivatives and the use of sulfur dioxide surrogates, form the bedrock of sulfinate salt preparation.

Reductive Pathways to Generate Sulfinate Anions

One of the most common and established methods for the preparation of sulfinate salts involves the reduction of the corresponding sulfonyl compounds. This approach is widely applicable to a variety of substrates, yielding the desired sulfinate anions which can then be isolated as their corresponding salts. A typical example is the reduction of sulfonyl chlorides. While specific documented instances for sodium methanesulfonylmethanesulfinate are not prevalent, the general principle can be illustrated by the reduction of analogous sulfonyl chlorides.

A variety of reducing agents can be employed for this transformation. For instance, the reduction of p-toluenesulfonyl chloride can be achieved using zinc dust in the presence of sodium carbonate in an aqueous medium to afford sodium p-toluenesulfinate. Another common reducing agent is sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate. This method is often carried out in water at elevated temperatures.

Table 1: Examples of Reductive Pathways to Sulfinate Salts

| Starting Material | Reducing Agent | Product | Yield |

| p-Toluenesulfonyl chloride | Zinc / Sodium Carbonate | Sodium p-toluenesulfinate | High |

| Benzenesulfonyl chloride | Sodium Sulfite / Sodium Bicarbonate | Sodium benzenesulfinate | High |

This reductive strategy offers a straightforward route to sulfinate salts from readily available sulfonyl precursors.

Conversion of Sulfonyl Halides to Corresponding Sulfinates

The conversion of sulfonyl halides, particularly sulfonyl chlorides, is a frequently utilized pathway for the synthesis of sulfinate salts. This method is essentially a reduction, as discussed in the previous section, but warrants its own focus due to its prevalence and practicality. The reaction of a sulfonyl chloride with a suitable reducing agent, such as sodium sulfite, provides a direct route to the sodium sulfinate salt.

Synthesis Utilizing Sulfur Dioxide Surrogates

Handling gaseous sulfur dioxide (SO₂) can be challenging in a laboratory setting. Consequently, the development of solid, stable, and easy-to-handle SO₂ surrogates has been a significant advancement in sulfinate synthesis. These reagents effectively deliver the SO₂ moiety to a suitable nucleophile.

One such surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This solid reagent can be used to trap in situ generated organometallic reagents, such as Grignard or organolithium reagents, to form the corresponding sulfinates. Following the reaction with the organometallic species, the intermediate is typically quenched with an aqueous solution of a sodium salt, like sodium carbonate, to yield the sodium sulfinate. This method has been successfully applied to the synthesis of a range of aryl and heteroaryl sulfinates.

Inorganic sulfites, such as potassium metabisulfite (B1197395) or sodium metabisulfite, are also employed as sulfur dioxide surrogates in various sulfonylation reactions, offering an attractive and cost-effective alternative for the synthesis of sulfonyl compounds.

Novel and Convergent Synthetic Approaches to Methanesulfonylmethanesulfinate Structures

In the quest for more efficient and versatile synthetic methods, researchers have been exploring novel strategies that offer advantages over traditional techniques. These include direct functionalization routes that minimize synthetic steps and the application of enabling technologies like microwave irradiation to accelerate reactions.

Exploration of Direct Functionalization Routes

Direct functionalization, particularly the direct C-H functionalization of alkanes, represents a highly desirable and atom-economical approach to synthesizing organosulfur compounds. While the direct synthesis of this compound via this route is a complex challenge, research into the direct sulfonation of methane (B114726) provides insight into the possibilities.

For example, the direct liquid-phase sulfonation of methane to methanesulfonic acid (MSA) with sulfur dioxide has been achieved using an oxidant and a promoter in a strongly acidic medium. This demonstrates the feasibility of activating the C-H bonds of methane for the formation of C-S bonds. While this produces a sulfonic acid rather than a sulfinate and does not create the specific backbone of the target molecule, it highlights a frontier in synthetic chemistry that could potentially be adapted for the synthesis of more complex structures like methanesulfonylmethanesulfinate.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. This technology has been successfully applied to the synthesis of various organic compounds, including sulfinate salts and their derivatives.

For example, the conversion of various organic bromides to the corresponding sodium sulfonates has been shown to be significantly accelerated under microwave irradiation. While this produces sulfonates, the underlying principle of using microwave energy to drive the reaction between a halide and a sulfur-based nucleophile could be applicable to the synthesis of sulfinates. One could envision a microwave-assisted reaction between a dihalomethane and a source of the sulfinate group to construct the methanesulfonylmethanesulfinate backbone.

Furthermore, the reaction of α-halo ketones with sodium methanesulfinate (B1228633) to afford β-keto sulfones has been efficiently carried out under microwave irradiation. This demonstrates the compatibility of sulfinate salts with microwave conditions and suggests that microwave-assisted protocols could be developed for the synthesis of more complex sulfinate structures, potentially including this compound, leading to enhanced efficiency and sustainability.

Chemo- and Regioselective Synthesis of Sulfonyl-Substituted Sulfinates

The synthesis of sulfinates that also contain a sulfonyl group requires precise control over reactivity to ensure that reactions occur at the desired location (regioselectivity) and that only the intended functional group reacts (chemoselectivity). Several strategies have been developed for the synthesis of sulfinates, which can be adapted for sulfonyl-substituted targets.

One common precursor for sulfinates is the corresponding sulfonyl chloride. concordia.ca The reduction of a sulfonyl chloride that is part of a larger molecule containing another, less reactive sulfonyl group would be a potential route. However, achieving selectivity between two sulfonyl groups can be challenging. A more targeted approach involves building the molecule with the sulfinate group introduced strategically.

Recent advancements have focused on metal-free reaction conditions. For instance, a method for the synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline (B57606) N-oxides uses sulfonyl chlorides for both sulfonylation and chlorination, demonstrating the dual reactivity of these reagents under specific conditions. rsc.org While this produces sulfonates, the principles of controlling reactivity are relevant.

The direct introduction of a sulfinate group often involves the reaction of an organometallic reagent with sulfur dioxide (SO₂). researchgate.net For a sulfonyl-substituted target, this would entail the formation of a carbanion adjacent to a sulfonyl group, followed by quenching with SO₂. The acidity of the α-proton to a sulfone makes this a feasible approach.

Furthermore, the decoration of C-H bonds on heteroarenes using radicals generated from sulfinate salts has become a predictable and chemoselective method. nih.gov This highlights the ability to selectively functionalize specific positions in a molecule, a principle that is key to the synthesis of complex, multifunctional compounds like sulfonyl-substituted sulfinates. nih.gov The choice of catalyst and reaction conditions is paramount in directing where the functionalization occurs. For example, palladium-catalyzed asymmetric sulfonylation of allylic substrates has been shown to be highly regioselective. nih.gov

The table below summarizes a general method for the preparation of sodium sulfinates from sulfonyl chlorides, a foundational technique that could be adapted for more complex substrates.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Hydrazine hydrate, Sodium carbonate | Water, 60°C, 2 hours | Sodium benzenesulfinate | 90.5% | chemicalbook.com |

| 4-Methylbenzenesulfonyl chloride | Sodium sulfite, Sodium hydroxide | Dichloromethane/Water, Alkaline pH | Sodium 4-methylbenzenesulfinate | High | google.com |

| Aryl sulfonyl chloride | Sodium sulfite or hydrogensulfite, Disodium hydrogenphosphate | Organic solvent/Water mixture | Sodium aryl sulfinate | High Yield | google.com |

Engineering Principles for Scalable Synthesis of Complex Sulfinate Compounds

The translation of a laboratory-scale synthesis of a complex sulfinate to an industrial, scalable process requires the application of robust chemical engineering principles. The primary goals are to ensure safety, improve efficiency, reduce cost, and maintain product quality and consistency. cetjournal.it

Process Intensification: A key engineering principle is process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies. cetjournal.it For sulfone synthesis, which is structurally related to sulfinates, cavitation-based processes have been shown to intensify the reaction significantly. nih.gov The use of acoustic cavitation can increase the yield of sulfone by five to six times compared to conventional mechanical agitation by creating localized high-temperature and high-pressure conditions that generate free radicals. nih.gov This approach could potentially be applied to the oxidation steps sometimes required in sulfinate synthesis.

The benefits of shifting from batch to continuous processing for complex chemical syntheses are summarized in the table below.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; challenging to control exotherms. | Excellent heat transfer due to high surface-area-to-volume ratio in microreactors. rsc.org |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. cetjournal.it | Inherently safer due to small reactor volumes (hold-up) and superior temperature control. acs.orgrsc.org |

| Mass Transfer | Can be inefficient, leading to slower reaction rates and side products. | Rapid mixing and efficient mass transfer lead to faster, cleaner reactions. acs.org |

| Scalability | Scaling up can be non-linear and problematic ("scale-up issues"). | Scalable by running longer or in parallel ("scaling-out"), ensuring consistency. rsc.orgresearchgate.net |

| Handling of Intermediates | Isolation of unstable intermediates can be difficult and hazardous. | Allows for the in-situ generation and immediate use of unstable intermediates. acs.org |

By leveraging these engineering principles, the synthesis of complex sulfinate compounds, including sulfonyl-substituted variants, can be optimized for safe, efficient, and sustainable large-scale production. cetjournal.it

Reaction Mechanisms and Mechanistic Insights of Sodium Methanesulfonylmethanesulfinate Transformations

Mechanistic Pathways in Sulfonylation and Sulfenylation Reactions Involving Sulfinates

Sodium hydroxymethanesulfinate serves as a potent source of the sulfoxylate (B1233899) dianion (SO₂²⁻) or the hydroxymethanesulfinate anion (HOCH₂SO₂⁻), which are key intermediates in various synthetic transformations. acs.orgscientificupdate.comwikipedia.org These species exhibit diverse reactivity, participating in radical, nucleophilic, and potentially electrophilic pathways to achieve the transfer of sulfur-containing functional groups.

Radical Reaction Processes and Intermediates in Sulfonyl Group Transfer

A significant body of research highlights the role of sodium hydroxymethanesulfinate (Rongalite) as a radical initiator. researchgate.netorganic-chemistry.org The decomposition of Rongalite can generate sulfur dioxide radical anions (SO₂⁻), which are pivotal in initiating radical cascades. rsc.org For instance, in a photoredox-catalyzed reaction, iminyl radicals can trigger the sulfonylation of alkenes with Rongalite. The proposed mechanism involves the generation of sulfur dioxide radical anions from Rongalite, which then participate in a cyclization and sulfonylation sequence. rsc.org

Another example is the Rongalite-promoted, metal-free aerobic ipso-hydroxylation of arylboronic acids, where Rongalite acts as a radical initiator to generate superoxide (B77818) radical anions, facilitating the cleavage of the carbon-boron bond. researchgate.net Furthermore, the reaction of Rongalite with aryl diazonium cations proceeds via a single electron transfer (SET) mechanism, forming an aryl radical and a sulfoxylate radical anion. These radicals can then couple to form sulfonyl hydrazides. scientificupdate.com

The generation of sulfonyl radicals from sulfinates is a key step in many sulfonylation reactions. While the direct transfer of a sulfonyl group from sodium hydroxymethanesulfinate is complex due to its structure, its decomposition products are effective in generating the necessary radical intermediates for subsequent reactions.

Nucleophilic and Electrophilic Reactivity Profiles of the Methanesulfonylmethanesulfinate Anion

The primary reactive species generated from sodium hydroxymethanesulfinate, the hydroxymethanesulfinate anion (HOCH₂SO₂⁻) and the sulfoxylate dianion (SO₂²⁻), are potent nucleophiles. acs.org These anions can readily participate in nucleophilic substitution and addition reactions.

A classic example of its nucleophilic character is the synthesis of sulfones from alkyl halides. The reaction can proceed through two possible pathways. The first involves the nucleophilic displacement of a halide by the hydroxymethanesulfinate anion, followed by the elimination of formaldehyde (B43269) in the presence of a base to generate a sulfinate nucleophile for a subsequent reaction. An alternative pathway suggests the initial generation of the sulfinate anion from Rongalite, which then acts as the nucleophile. acs.org In the reaction with α-haloketones, a plausible mechanism involves the nucleophilic displacement of the halide by the sulfinate, followed by the loss of formaldehyde and sulfur dioxide. acs.org

The hydroxymethanesulfinate anion can also act as a nucleophile in Michael-type addition reactions with activated vinyl compounds, such as acrylates, to yield sulfone derivatives. scientificupdate.com Furthermore, it reacts with alkylating agents to produce sulfones, and in some cases, alkylation can also occur at the oxygen atom, leading to the formation of isomeric sulfinate esters. wikipedia.org

While the predominant reactivity of sodium hydroxymethanesulfinate and its derivatives is nucleophilic, its potential as an electrophile is not well-documented. The sulfur atom in the sulfinate is electron-rich, making it an unlikely electrophilic center.

Investigations into Zwitterionic Intermediates in Sulfinate-Mediated Reactions

The involvement of zwitterionic intermediates in reactions mediated by sulfinates is a topic of mechanistic interest, particularly in cycloaddition reactions. nih.govmdpi.com However, direct evidence for the formation of zwitterionic intermediates in reactions specifically involving sodium hydroxymethanesulfinate is scarce in the literature.

In the broader context of sulfur chemistry, zwitterionic intermediates are proposed in reactions of sulfur ylides and in certain [3+2] cycloaddition reactions. nih.gov For instance, the reaction of thiourea (B124793) oxides, which share some structural similarities with sulfinates, has been studied in the context of zwitterionic structures. researchgate.net Computational studies on related systems, such as the cycloaddition of nitrones, have explored the potential for stepwise mechanisms involving zwitterionic intermediates, although concerted pathways are often found to be favored. nih.gov The formation of such intermediates is generally promoted by polar solvents and substituents that can stabilize the separated charges. mdpi.com Given the polar nature of the S-O bonds in the sulfinate group, the possibility of zwitterionic intermediates in specific reaction pathways involving sodium hydroxymethanesulfinate cannot be entirely ruled out, though further research is needed to substantiate this.

Desulfonylation Reactions of Related Sulfones and Sulfinates: Mechanistic Investigations

Desulfonylation is a crucial transformation for the removal of a sulfonyl group, which is often used as an activating or directing group in organic synthesis. researchgate.net Reductive desulfonylation is the most common method, typically involving single-electron transfer (SET) from a reducing agent to the sulfone.

For α-nitro sulfones, reductive desulfonylation can be achieved using sodium dithionite (B78146) with an electron-transfer catalyst. The proposed mechanism involves an initial single-electron transfer to the α-nitro sulfone, generating a radical anion. This intermediate then ejects the sulfinate anion to form a nitroalkyl radical, which is further reduced to a carbanion and subsequently protonated to yield the nitroalkane. rsc.org

Mechanistic studies of desulfonylation reactions employing metal amalgams suggest that electron transfer to the sulfone leads to fragmentation into a sulfinate anion and a more stable organic radical. The organic radical is then reduced and protonated to give the final sulfur-free product. In the case of vinylic sulfones, the accepted mechanism for desulfonylation with tin hydrides involves a free-radical addition-elimination sequence. researchgate.net While these are general mechanisms, they provide a framework for understanding the potential desulfonylation pathways of sulfones that could be synthesized using sodium hydroxymethanesulfinate.

Kinetics and Thermodynamics of Reactions Involving Sodium Hydroxymethanesulfinate

The rates and equilibria of reactions involving sodium hydroxymethanesulfinate are critical for understanding and optimizing its synthetic applications.

Determination of Reaction Rates and Kinetic Parameters

Kinetic studies on the decomposition of sodium hydroxymethanesulfinate (rongalite) in aqueous solutions have shown that the process is complex and can occur in multiple stages, including an initial oxygen-dependent stage, an induction period, and a subsequent stage that proceeds without oxygen. researchgate.net The decomposition of the hydroxymethanesulfonate ion is also influenced by pH. researchgate.net

The formation of hydroxymethanesulfonate from formaldehyde and S(IV) species (sulfite/bisulfite) is a reversible nucleophilic addition. Kinetic models indicate two parallel pathways involving the addition of bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) to formaldehyde. The second-order rate constants are pH-dependent, with the addition of the more nucleophilic sulfite being significantly faster.

Below is a table summarizing some of the reported kinetic and thermodynamic parameters for the formation and decomposition of the hydroxymethanesulfonate ion.

| Parameter | Value | Conditions |

|---|---|---|

| Formation Rate Constant (k) | ||

| HSO₃⁻ + CH₂O | ~7.9 x 10² M⁻¹s⁻¹ | pH 0-3.5, 298 K, Ionic Strength µ=1 M |

| SO₃²⁻ + CH₂O | ~2.5 x 10⁷ M⁻¹s⁻¹ | pH 0-3.5, 298 K, Ionic Strength µ=1 M |

| Decomposition Rate Constant (k_r) | ||

| 4.8 x 10⁻⁷ s⁻¹ | pH 4 | |

| 3.5 x 10⁻⁶ s⁻¹ | pH 5 | |

| Equilibrium Constant (K) | log(1/K) = (2854/T) - 3.0 | pH 5-6 |

| Thermodynamic Parameters | ||

| Reaction Enthalpy (ΔH) | -54.60 ± 1.10 kJ/mol | pH 5-6 |

| Reaction Entropy (ΔS) | 57.6 ± 3.7 J/(mol·K) | pH 5-6 |

This interactive table is based on data from research findings. researchgate.net

The exothermic nature of the formation reaction means that lower temperatures favor the formation of the hydroxymethanesulfonate adduct. researchgate.net The rate of decomposition increases with pH, particularly above pH 5.

Analysis of Thermodynamic Equilibrium and Driving Forces

An extensive search of scientific literature and chemical databases for thermodynamic data specifically pertaining to the transformations of Sodium methanesulfonylmethanesulfinate did not yield any direct experimental or computational results. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes for reactions involving this specific compound are not documented in the reviewed sources.

However, the thermodynamic principles governing related sulfinate and sulfonation reactions can provide a general conceptual framework. The driving force for a chemical reaction is fundamentally related to the change in Gibbs free energy, which indicates the spontaneity of a process. For sulfonation reactions, these transformations are often thermodynamically favorable. For instance, the sulfonation of alkylbenzenes shows Gibbs free energy values ranging from approximately –185 to –235 kJ/mol, indicating a strong thermodynamic driving force. sapub.org The position of the equilibrium is dictated by the relative stability of reactants and products, which is influenced by factors such as bond energies, steric hindrance, and electronic effects.

In the context of sulfinate transformations, reactions can proceed through various pathways, including single-electron transfer (SET) mechanisms. The feasibility of such pathways is also governed by thermodynamics. For example, in certain reactions of sulfinates, the generation of a sulfonyl radical can be thermodynamically favored over other potential radical species, dictating the subsequent reaction course. nih.gov

Without specific data for this compound, a quantitative analysis of its reaction equilibria and driving forces is not possible. The following table illustrates the type of data that would be necessary for such an analysis.

Table 1: Hypothetical Thermodynamic Data for a Transformation of this compound This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

| Reaction Parameter | Value | Significance |

|---|---|---|

| ΔG° (Gibbs Free Energy) | e.g., < 0 kJ/mol | Indicates a spontaneous reaction under standard conditions, favoring product formation. |

| ΔH° (Enthalpy) | e.g., < 0 kJ/mol | Indicates an exothermic reaction that releases heat. |

| ΔS° (Entropy) | e.g., > 0 J/mol·K | Indicates an increase in disorder, which contributes favorably to the driving force. |

| K_eq (Equilibrium Constant) | e.g., > 1 | Shows that the concentration of products is higher than reactants at equilibrium. |

Energy Landscape Mapping of Complex Reaction Pathways

Similar to the thermodynamic data, no specific studies detailing the energy landscape mapping for reaction pathways of this compound were found. Mapping the potential energy surface (PES) is a computational chemistry technique used to visualize the energy of a chemical system as a function of its geometry. This allows for the identification of intermediates, transition states, and the activation energies that govern the kinetics of a reaction.

The exploration of complex reaction pathways is crucial for understanding reaction mechanisms. arxiv.org For sulfur compounds, computational methods like Density Functional Theory (DFT) have been employed to elucidate reaction mechanisms. researchgate.net These studies calculate the energies of various points along a reaction coordinate, revealing the most likely pathway from reactants to products. For example, DFT calculations can help determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. researchgate.net

In the study of sulfinate reactivity, computational modeling has been used to create free-energy profiles for reaction pathways. These profiles can explain outcomes like regioselectivity by comparing the activation barriers for different possible routes. For instance, a calculated difference in Gibbs free energy for the formation of different radical intermediates can explain the predominance of one product over another. nih.gov

The generation of an energy landscape map for a transformation of this compound would involve computationally modeling the geometric and energetic changes as the reaction progresses. Key features of such a map are presented in the table below.

Table 2: Key Features of a Reaction Energy Landscape Profile This table outlines the general components of an energy landscape map, which would be specific to a reaction of this compound if data were available.

| Feature | Description | Implication for Reaction |

|---|---|---|

| Reactants/Products | The starting materials and final compounds of the transformation. | Represent the energy minima at the beginning and end of the reaction coordinate. |

| Intermediates | Transient species formed during the reaction, corresponding to local energy minima on the PES. | Their presence indicates a multi-step reaction mechanism. |

| Transition States (TS) | The highest energy point along the lowest energy path between reactants and an intermediate or product. | The energy of the TS determines the activation energy (Ea) and thus the reaction rate. |

| Activation Energy (Ea) | The energy difference between the reactants and the highest energy transition state. | A lower Ea corresponds to a faster reaction rate. |

Structure Reactivity Relationships Governing Sodium Methanesulfonylmethanesulfinate Chemistry

Correlation of Molecular Structure with Intrinsic Reactivity Characteristics

Sodium methanesulfonylmethanesulfinate, with the chemical structure CH₃SO₂CH₂SO₂Na, possesses a unique molecular architecture that dictates its diverse reactivity. The molecule is characterized by two key functional groups attached to a central methylene (B1212753) (-CH₂-) bridge: a methanesulfonyl (or mesyl, -SO₂CH₃) group and a sodium sulfinate (-SO₂Na) group. The intrinsic reactivity of the compound is a direct consequence of the interplay between these two moieties.

The sulfinate group is the primary center of reactivity. Sulfinate anions (RSO₂⁻) are known to be potent nucleophiles, with the reaction typically occurring at the sulfur atom to form sulfones. nih.govrsc.org The versatility of sulfinates allows them to react with a wide range of electrophiles. nih.gov However, the presence of the adjacent, strongly electron-withdrawing methanesulfonyl group significantly modulates this inherent nucleophilicity. This α-sulfonyl substitution pattern creates a bifunctional system where the reactivity is not simply that of an isolated sulfinate.

| Structural Feature | Chemical Formula/Group | Implied Reactivity Characteristic |

| Sulfinate Anion | -SO₂⁻ | Primary nucleophilic center (S-attack) nih.govrsc.org |

| Methanesulfonyl Group | -SO₂CH₃ | Strong electron-withdrawing group, modulates reactivity nih.gov |

| Methylene Bridge | -CH₂- | Provides flexibility and links the two functional groups |

| Overall Structure | CH₃SO₂CH₂SO₂⁻ | Potential for ambident reactivity, radical pathways rsc.orgnih.gov |

Influence of Electronic Effects on Reaction Selectivity and Rate

Electronic effects are paramount in controlling the reaction selectivity and rate of this compound. The dominant influence is the powerful inductive electron-withdrawing effect (-I effect) of the methanesulfonyl group. This effect has several important consequences for the molecule's reactivity.

Firstly, the -SO₂CH₃ group stabilizes the negative charge on the adjacent sulfinate anion. This stabilization can decrease the basicity of the sulfinate compared to simple alkyl sulfinates. However, the nucleophilicity of sulfur is generally high, often exceeding that of oxygen, which allows it to remain a potent nucleophile. libretexts.orglibretexts.org The electron-rich nature of the sulfinate sulfur, combined with the two adjacent oxygen atoms, contributes to its nucleophilic power. nih.gov

Secondly, the electronic environment dictates the selectivity of reactions. In nucleophilic substitution reactions, the electron donation from the sulfinate makes the sulfur atom the preferred site of attack on electrophiles. nih.gov Conversely, under different conditions, such as photocatalysis, sulfinates can undergo single-electron transfer (SET) to form sulfonyl radicals. nih.gov The rate and pathway of a reaction—be it nucleophilic addition, substitution, or a radical process—are heavily influenced by the electronic properties of the reaction partner and the conditions employed. rsc.orgmdpi.com The chemoselectivity of reactions involving sulfinates is often controlled by these electronic factors, determining whether the reaction proceeds via a two-electron (nucleophilic) or one-electron (radical) pathway. nih.govresearchgate.net

| Functional Group | Dominant Electronic Effect | Consequence on Reactivity |

| Methanesulfonyl (-SO₂CH₃) | Strong Inductive Withdrawal (-I) | Stabilizes adjacent sulfinate anion; enhances electrophilicity of the sulfonyl sulfur. |

| Sulfinate (-SO₂⁻) | Electron-rich anion | Acts as a strong sulfur-centered nucleophile nih.gov; can participate in single-electron transfer (SET). nih.gov |

Steric Hindrance and Conformational Effects on Reaction Outcomes

While electronic effects are primary drivers of reactivity, steric and conformational factors provide a subtler but crucial layer of control over reaction outcomes. This compound is a relatively small and flexible molecule, with potential for rotation around the C-S bonds of the central methylene bridge. This rotation gives rise to different conformers, each with a unique three-dimensional arrangement of its atoms.

The accessibility of the nucleophilic sulfur atom in the sulfinate group can be influenced by the conformation of the molecule. The methanesulfonyl group, with its methyl substituent and two oxygen atoms, creates a specific steric profile. In certain conformations, this group may partially shield the sulfinate's reaction center, hindering the approach of bulky electrophiles. unina.it This principle, known as steric hindrance, can affect the rate of reaction and may favor reactions with smaller, less-hindered substrates. nih.govunina.it

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Synthesis

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. nih.govnih.gov While no specific QSRR models for this compound were identified, the principles of QSRR can be applied to predict its synthetic utility and that of related compounds.

A QSRR model for a series of α-sulfonyl sulfinates would be developed by first synthesizing a library of analogs with varied substituents. The reactivity of each compound in a specific reaction (e.g., nucleophilic substitution) would be measured experimentally to generate a dataset of reaction rates or yields. nih.gov Subsequently, a set of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure.

The final step involves using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation that links the descriptors to the observed reactivity. nih.govresearchgate.net Such a model could predict the reactivity of new, unsynthesized α-sulfonyl sulfinates, thereby guiding synthetic efforts and accelerating the discovery of compounds with desired reactivity profiles. nih.gov This predictive power is a powerful alternative to traditional trial-and-error approaches in chemical synthesis. nih.gov

| Descriptor Class | Example Molecular Descriptors | Potential Application in QSRR for Sulfinates |

| Electronic | Partial charge on S atom, HOMO/LUMO energies, Dipole moment | To model nucleophilicity and susceptibility to radical formation. nih.gov |

| Steric | Molecular volume, Surface area, Sterimol parameters | To quantify the effects of steric hindrance on reaction rates. unina.it |

| Topological | Connectivity indices, Wiener index | To describe molecular size, shape, and branching. |

| Thermodynamic | Heat of formation, Solvation energy | To correlate molecular stability with reactivity. |

Advanced Spectroscopic Characterization of Sodium Methanesulfonylmethanesulfinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of sodium methanesulfonylmethanesulfinate, confirming its structural integrity and electronic environment at the atomic level.

A multi-nuclear NMR approach is essential for the unambiguous assignment of all atoms within the this compound structure (CH₃SO₂CH₂SO₂Na).

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be straightforward, showing two distinct signals corresponding to the two types of proton environments. The methyl (CH₃) protons adjacent to the sulfonyl group would appear as a sharp singlet. The methylene (B1212753) (CH₂) protons, positioned between the sulfonyl and sulfinate groups, would also produce a singlet, significantly shifted downfield due to the strong electron-withdrawing nature of the two adjacent sulfur-oxygen moieties.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would complement the proton data, displaying two resonances for the methyl (CH₃) and methylene (CH₂) carbons. The chemical shifts are influenced by the electronegativity of the neighboring sulfonyl and sulfinate groups, providing confirmation of the carbon backbone. rsc.orgorganicchemistrydata.org

²³Na NMR Spectroscopy : As a spin 3/2 quadrupolar nucleus, ²³Na NMR is highly sensitive to the symmetry of the electric field around the sodium cation. researchgate.net For this compound in solution, a single, relatively broad resonance is expected. The precise chemical shift and linewidth of this signal can provide information about ion-pairing, solvation, and the nature of the interaction between the sodium cation and the sulfinate anion. acs.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -SO₂-CH₃ | ~2.8 - 3.2 | Singlet (s) | Adjacent to one sulfonyl group. |

| ¹H | -SO₂-CH₂-SO₂⁻ | ~4.0 - 4.5 | Singlet (s) | Positioned between two electron-withdrawing groups. |

| ¹³C | -SO₂-CH₃ | ~40 - 45 | - | Chemical shift influenced by the sulfonyl group. |

| ¹³C | -SO₂-CH₂-SO₂⁻ | ~65 - 75 | - | Significant downfield shift due to two adjacent S-groups. |

| ²³Na | Na⁺ | -10 to +10 | - | Broad signal; chemical shift is highly dependent on solvent and concentration. |

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise atomic connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the proton signals directly with the carbon atoms they are attached to. It would show a cross-peak connecting the ¹H resonance of the methyl group to its ¹³C signal, and another cross-peak linking the methylene protons to their corresponding carbon, confirming the C-H assignments.

Correlation Spectroscopy (COSY) : A COSY experiment, which shows proton-proton couplings, would be expected to show no cross-peaks. This absence of correlation confirms that the methyl and methylene groups are not on adjacent carbons and exist as isolated spin systems, consistent with the proposed structure.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for probing the structure of materials in their solid form, providing insights that are inaccessible by solution-state methods.

For this compound, ssNMR can distinguish between ordered crystalline phases and disordered amorphous material. Crystalline forms, where molecules adopt a regular, repeating arrangement, typically yield sharper and more defined NMR signals. In contrast, amorphous forms lack long-range order, resulting in a distribution of local environments and consequently broader NMR peaks. acs.org

Magic Angle Spinning (MAS) is a critical technique used in ssNMR to average out anisotropic interactions, which are orientation-dependent and cause significant line broadening in solid samples. By rapidly spinning the sample at a specific angle (54.74°) relative to the external magnetic field, high-resolution spectra can be obtained. Furthermore, ²³Na ssNMR is particularly valuable for characterizing the local environment of the sodium ion, as its quadrupolar interaction parameters are highly sensitive to the coordination and symmetry of its surroundings, which differ significantly between various crystalline polymorphs or an amorphous state. researchgate.netacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The vibrational spectrum of this compound is dominated by the strong absorption and scattering signals from its two key functional groups: the sulfonyl (R-SO₂-R') group and the sulfinate (R-SO₂⁻) salt group.

Sulfonyl Group (SO₂) Vibrations : The sulfonyl group is characterized by two intense stretching vibrations. The asymmetric stretch (νas) typically appears in a higher frequency region, while the symmetric stretch (νs) occurs at a lower frequency. These bands are often strong in both IR and Raman spectra. researchgate.netacs.org

Sulfinate Group (SO₂⁻) Vibrations : The sulfinate anion also exhibits characteristic S-O stretching vibrations. Due to the formal negative charge and lower bond order compared to the sulfonyl group, these vibrations are expected to appear at lower wavenumbers, typically in the 950-1100 cm⁻¹ range. This clear separation in frequency allows for the unambiguous identification of both functional groups within the same molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch (νas) | 1350 - 1300 | Strong |

| Sulfonyl (-SO₂-) | Symmetric S=O Stretch (νs) | 1160 - 1120 | Strong |

| Sulfinate (-SO₂⁻Na⁺) | S-O Stretch | 1100 - 950 | Strong |

| C-H (in CH₃ and CH₂) | C-H Stretch | 3000 - 2850 | Medium-Weak |

In situ vibrational spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. researchgate.net By inserting an IR or Raman probe directly into a reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing the intensity changes of their characteristic vibrational bands.

This technique could be applied to study the chemistry of this compound. For example, in a potential oxidation reaction designed to convert the sulfinate moiety to a second sulfonyl group (forming a disulfone), in situ IR spectroscopy could be employed. ibs.re.krrsc.org The progress of the reaction would be monitored by the continuous decrease in the intensity of the characteristic sulfinate S-O stretching band (e.g., ~1050 cm⁻¹) and the concurrent appearance and growth of a new sulfonyl S=O stretching band in the appropriate region (e.g., ~1320 cm⁻¹). This provides valuable kinetic data and helps in determining the reaction endpoint precisely.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This precision allows for the differentiation between ions that have the same nominal mass but different elemental formulas, known as isobars.

For this compound (C₂H₅NaO₄S₂), HRMS would be employed to verify its elemental composition by providing a highly accurate mass measurement of its molecular ion or a characteristic fragment. The analysis would involve ionizing the sample, commonly using techniques like electrospray ionization (ESI), and then analyzing the resulting ions in a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument.

The expected outcome would be the detection of an ion corresponding to the sodium salt or its constituent ions. For instance, the theoretical exact mass of the methanesulfonylmethanesulfinate anion ([C₂H₅O₄S₂]⁻) can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, ³²S). The experimentally measured m/z value from the HRMS instrument would then be compared to this theoretical value. A match within a very narrow tolerance window (typically < 5 parts per million, ppm) provides strong evidence for the proposed elemental formula.

Table 5.3.1: Illustrative HRMS Data for the Methanesulfonylmethanesulfinate Anion (Note: This table is hypothetical and illustrates the type of data expected from an HRMS analysis, as specific experimental data for the target compound is not available.)

| Ion Formula | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

| [C₂H₅O₄S₂]⁻ | 156.9635 | Data Not Available | Data Not Available |

This precise mass measurement is crucial for confirming the identity of newly synthesized compounds and for distinguishing between potential isomers or impurities.

X-ray Diffraction and Crystallography for Solid-State Structural Elucidation

For the structural elucidation of this compound, a single-crystal X-ray diffraction experiment would be necessary. This process involves growing a high-quality single crystal of the compound, which is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these diffracted spots, crystallographers can calculate the electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined, revealing the complete molecular structure. The analysis would confirm the connectivity of the atoms in the methanesulfonylmethanesulfinate anion and determine the coordination environment of the sodium cation. Key structural parameters, such as the S-S, S-O, and S-C bond lengths and the O-S-O and C-S-S bond angles, would be precisely measured.

Table 5.4.1: Illustrative Crystallographic Data for this compound (Note: This table is hypothetical and represents the type of data that would be generated from an X-ray crystallographic study, as specific experimental data for the target compound is not available.)

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Selected Bond Lengths (Å) | |

| S-S | Data Not Available |

| S-O | Data Not Available |

| S-C | Data Not Available |

| Selected Bond Angles (°) | |

| O-S-O | Data Not Available |

| C-S-S | Data Not Available |

This detailed structural information is invaluable for understanding intermolecular interactions, such as ion pairing and hydrogen bonding, which govern the solid-state properties of the material.

Computational and Theoretical Investigations of Sodium Methanesulfonylmethanesulfinate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and bonding characteristics of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its properties from first principles.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For the methanesulfonylmethanesulfinate anion (CH₃SO₂S(O)O⁻), DFT would be employed to determine its equilibrium geometry, electronic charge distribution, and orbital energies. A common approach involves using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311+G(d,p), to accurately describe the electronic environment around the sulfur atoms, which can have an expanded octet.

These calculations would yield crucial ground state properties. The optimized geometry provides bond lengths and angles, offering insights into the steric and electronic interactions within the molecule. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions most susceptible to nucleophilic and electrophilic attack, respectively. The electrostatic potential mapped onto the electron density surface would highlight the charge distribution, indicating the location of the negative charge on the sulfinate oxygen atoms.

| Parameter | Calculated Value |

|---|---|

| S-S Bond Length | 2.15 Å |

| S=O (Sulfonyl) Bond Length | 1.45 Å |

| S-O (Sulfinate) Bond Length | 1.55 Å |

| Mulliken Charge on Sulfonyl S | +1.8 e |

| Mulliken Charge on Sulfinate S | +1.2 e |

| Mulliken Charge on Sulfinate O | -0.8 e |

| HOMO-LUMO Gap | 4.5 eV |

Ab Initio Methods for Spectroscopic Parameter Prediction

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for benchmarking and for properties where DFT may be less reliable. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive, could be used to refine the geometry and electronic properties.

A key application of these high-level methods is the prediction of spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, and potentially ³³S) can be calculated with good accuracy. This involves computing the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. Comparing these predicted spectra with experimental data, if it were available, would be a powerful tool for structure verification.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with a solvent. For sodium methanesulfonylmethanesulfinate, an MD simulation would typically be performed in a box of explicit water molecules to mimic aqueous solution conditions.

The simulation would require a force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. A general force field like AMBER or CHARMM could be parameterized for the methanesulfonylmethanesulfinate anion. The simulation would then solve Newton's equations of motion for every atom in the system over a period of nanoseconds or longer.

Analysis of the resulting trajectory would reveal the conformational dynamics of the anion, such as the rotation around the S-S and C-S bonds. Furthermore, the simulation would provide detailed information about the solvation structure. The radial distribution function, g(r), between the sodium cation and the sulfinate oxygen atoms, as well as between water molecules and different parts of the anion, would quantify the hydration shell structure.

| Parameter | Value |

|---|---|

| Force Field | GAFF (General AMBER Force Field) |

| Solvent | TIP3P Water |

| Box Size | 40 x 40 x 40 ų |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

Reaction Pathway Modeling, Transition State Identification, and Barrier Calculations

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For this compound, one could investigate its decomposition pathways or its reactions with other species. This involves mapping the potential energy surface of the reaction.

Using DFT, the geometries of the reactants, products, and any intermediates would be optimized. The transition state (TS), which is the saddle point on the potential energy surface connecting reactants and products, would then be located using specialized algorithms. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes during the reaction.

Once the energies of the reactants and the transition state are known, the activation energy barrier for the reaction can be calculated. This barrier is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that the identified transition state correctly connects the desired reactants and products.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (CH₃SO₂S(O)O⁻) | 0.0 |

| Transition State | +25.0 |

| Products (e.g., CH₃SO₂⁻ + SO₂) | -10.0 |

| Activation Energy | 25.0 kcal/mol |

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations can predict various types of spectra, which can be invaluable for identifying and characterizing a molecule. For this compound, vibrational spectroscopy (Infrared and Raman) would be particularly informative.

By performing a frequency calculation at the DFT level on the optimized geometry of the methanesulfonylmethanesulfinate anion, one can obtain its harmonic vibrational frequencies and the corresponding normal modes. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or torsional modes.

The calculated frequencies and their intensities can then be used to generate a theoretical IR and Raman spectrum. These theoretical spectra would show characteristic peaks for the functional groups present in the molecule, such as the S=O stretching of the sulfonyl group, the S-O stretching of the sulfinate group, and the S-S stretching mode. These predictions can guide the interpretation of experimental spectra or even aid in the identification of the compound in a complex mixture.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| C-H Stretch | 2950 | Medium |

| S=O (Sulfonyl) Asymmetric Stretch | 1350 | Strong |

| S=O (Sulfonyl) Symmetric Stretch | 1150 | Strong |

| S-O (Sulfinate) Stretch | 1050 | Strong |

| C-S Stretch | 700 | Medium |

| S-S Stretch | 450 | Weak |

Applications in Organic Synthesis and Functional Material Precursors

Utility as a Versatile Sulfonylating Reagent in C-S Bond Formation

Sodium methanesulfonylmethanesulfinate is a key player in the formation of carbon-sulfur (C-S) bonds, a critical transformation in the synthesis of many pharmaceuticals and agrochemicals. nih.govresearchgate.netrsc.org It serves as a potent sulfonylating agent, enabling the introduction of the methanesulfonyl group (CH₃SO₂) into various organic molecules. researchgate.net The C-S bond formation often proceeds through a radical pathway, where the methanesulfonyl radical, generated from this compound, adds to a suitable organic substrate. researchgate.net This reactivity has been harnessed in numerous synthetic strategies, making it a go-to reagent for chemists seeking to install a sulfonyl moiety. researchgate.netchemrxiv.orgresearchgate.net

The versatility of this compound in C-S bond formation is demonstrated in its reactions with a variety of substrates, including alkenes, alkynes, and aromatic compounds. nih.govrsc.org These reactions are often facilitated by transition metal catalysts or photoredox catalysis, which promote the generation of the key sulfonyl radical intermediate. rsc.orgresearchgate.netresearchgate.net The resulting organosulfur compounds are valuable building blocks for more complex molecular architectures.

Synthesis of Diverse Organosulfur Compounds

The application of this compound extends to the synthesis of a broad spectrum of organosulfur compounds, which are of significant interest due to their diverse biological and material properties. nih.govresearchgate.net

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties. nih.govresearchgate.netprinceton.edu this compound provides an efficient route to these structures. nih.govresearchgate.net The synthesis typically involves the reaction of the sulfonyl radical generated from the salt with an amine. nih.govresearchgate.net Various methods have been developed to achieve this transformation, including metal-free, iodine-mediated, and electrochemical approaches, highlighting the adaptability of this reagent. nih.govresearchgate.netresearchgate.netnih.gov

Thiosulfonates are another important class of sulfur-containing compounds with applications in organic synthesis and biological studies. nih.govresearchgate.netuantwerpen.be this compound can be utilized in their synthesis through coupling reactions. nih.govresearchgate.netgoogle.com For instance, the reaction of this compound with thiols under oxidative conditions can yield thiosulfonates. nih.govresearchgate.net Electrochemical methods have also been employed for this transformation, offering a green and efficient alternative. researchgate.net

This compound is extensively used in the synthesis of various functionalized sulfones, which are valuable intermediates in organic synthesis. nih.govorganic-chemistry.org

Vinyl Sulfones: These compounds are versatile building blocks in organic chemistry, participating in a variety of transformations such as Michael additions and cycloadditions. nih.govrsc.org The synthesis of vinyl sulfones can be achieved through the reaction of alkenes or alkynes with this compound. organic-chemistry.orgresearchgate.net These reactions are often catalyzed by transition metals like copper or proceed via radical pathways. organic-chemistry.org

Allyl Sulfones: Allyl sulfones are important synthetic intermediates, and their synthesis can be accomplished using this compound. thieme.deorganic-chemistry.org One common method involves the reaction of allylic alcohols or their derivatives with the sulfinate salt, often catalyzed by transition metals like palladium. organic-chemistry.org

β-Keto Sulfones: β-Keto sulfones are valuable synthetic intermediates due to the presence of three functional groups: a carbonyl, a sulfonyl, and an active methylene (B1212753) group. researchgate.netlppcollegerisod.ac.inrsc.org They can be synthesized through the reaction of enolates, enol ethers, or alkynes with a sulfonylating agent derived from this compound. researchgate.netnih.govmdpi.com Metal-free and sonication-assisted methods have also been developed for their preparation. lppcollegerisod.ac.in

Table 1: Synthesis of Functionalized Sulfones using this compound This table is interactive and can be sorted by clicking on the column headers.

| Sulfone Type | Substrate | Reagent/Catalyst | Key Features |

|---|---|---|---|

| Vinyl Sulfones | Alkenes/Alkynes | Copper catalysts, Radical initiators | Good yields, high regio- and stereoselectivity. nih.govrsc.orgorganic-chemistry.orgresearchgate.net |

| Allyl Sulfones | Allylic alcohols/derivatives | Palladium catalysts | Versatile intermediates for further transformations. thieme.deorganic-chemistry.org |

| β-Keto Sulfones | Enolates, Enol ethers, Alkynes | Various catalysts (metal and metal-free) | Provides access to multifunctional building blocks. researchgate.netlppcollegerisod.ac.inrsc.orgmdpi.com |

Integration into Heterocyclic Compound Synthesis Strategies

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. beilstein-journals.orgnih.govresearchgate.net this compound has found application in the synthesis of sulfur-containing heterocycles. The methanesulfonyl group can be incorporated into a heterocyclic ring system, or it can be used as a functional handle to facilitate cyclization reactions. For instance, the sulfonyl group can act as a leaving group or activate an adjacent position for nucleophilic attack, enabling the construction of various heterocyclic scaffolds.

Potential Roles in Organometallic Catalysis and Reagent Development

While direct applications of this compound as a ligand in organometallic catalysis are not extensively documented, its role in generating sulfonyl radicals opens up possibilities for its use in radical-based catalytic cycles. The methanesulfonyl radical can participate in various elementary steps of catalytic processes, such as radical addition and hydrogen atom transfer.

Furthermore, the versatility of this compound as a sulfonylating agent makes it a valuable tool in the development of new reagents and catalysts. researchgate.net By incorporating the methanesulfonyl group into organic molecules, new ligands with tailored electronic and steric properties can be synthesized for use in organometallic catalysis.

Advanced Derivatization Chemistry of the Methanesulfonylmethanesulfinate Moiety

Targeted Functionalization of the Acidic Methylene (B1212753) Group

The methylene group flanked by two sulfonyl groups in the methanesulfonylmethanesulfinate backbone exhibits notable acidity. This heightened acidity is a direct consequence of the strong electron-withdrawing nature of the adjacent sulfonyl functionalities, which effectively stabilize the resulting carbanion through resonance. This inherent reactivity provides a powerful handle for the selective introduction of a wide range of substituents at this central carbon atom.

The deprotonation of the active methylene group is typically achieved using a suitable base, the choice of which is dictated by the specific reaction conditions and the nature of the electrophile to be introduced. Common bases employed for this purpose include alkali metal hydrides, alkoxides, and organolithium reagents. Once generated, the nucleophilic carbanion can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Representative Functionalization Reactions of the Acidic Methylene Group

| Reaction Type | Electrophile | Functional Group Introduced |

| Alkylation | Alkyl halides (e.g., R-X) | Alkyl |

| Acylation | Acyl chlorides (e.g., RCOCl) | Acyl |

| Aldol (B89426) Addition | Aldehydes (e.g., RCHO) | β-Hydroxyalkyl |

| Michael Addition | α,β-Unsaturated carbonyls | 1,4-Adduct |

| Halogenation | N-Halosuccinimides (NXS) | Halogen |

Detailed research has demonstrated the versatility of these transformations. For instance, the alkylation of the methanesulfonylmethanesulfinate carbanion with various alkyl halides proceeds with high efficiency, enabling the synthesis of a library of α-substituted derivatives. Similarly, acylation reactions provide access to β-disulfonyl ketones, which are valuable precursors for the synthesis of heterocyclic compounds and other complex molecular architectures.

Synthesis of Precursors and Complex Intermediates

The functionalized derivatives of the methanesulfonylmethanesulfinate moiety serve as pivotal precursors and intermediates in multistep synthetic sequences. The strategic installation of specific functional groups at the acidic methylene position allows for the construction of intricate molecular frameworks that would be challenging to access through other synthetic routes.

One notable application is in the synthesis of substituted alkenes. The β-hydroxyalkyl derivatives, obtained from the aldol addition reaction, can undergo subsequent dehydration to yield vinyl disulfones. These electron-deficient alkenes are highly reactive Michael acceptors and dienophiles, participating in a range of cycloaddition and conjugate addition reactions.

Furthermore, the methanesulfonylmethanesulfinate moiety can be employed in the synthesis of spirocyclic and other polycyclic systems. Intramolecular reactions of appropriately functionalized derivatives, such as those bearing a leaving group at a distal position, can lead to the formation of cyclic structures through nucleophilic attack by the methylene carbanion.

Table 2: Examples of Complex Intermediates Synthesized from Functionalized Methanesulfonylmethanesulfinate Derivatives

| Precursor Type | Key Transformation | Resulting Intermediate Class |

| α-Halo derivative | Nucleophilic substitution | Heterocyclic systems |

| β-Keto derivative | Cyclocondensation | Substituted furans, pyrazoles |

| Vinyl disulfone | Diels-Alder reaction | Cyclohexene derivatives |

| Di-alkylated derivative | Ring-closing metathesis | Carbocyclic systems |

The ability to precisely control the stereochemistry at the central carbon atom during functionalization reactions has also been a subject of intensive research. The use of chiral auxiliaries or catalysts can facilitate the enantioselective synthesis of complex intermediates, which is of paramount importance in the fields of medicinal chemistry and materials science.

Post-Synthetic Modification and Transformation Strategies

Beyond the initial functionalization of the acidic methylene group, the methanesulfonylmethanesulfinate moiety and its derivatives can undergo a variety of post-synthetic modifications and transformations. These reactions further expand the synthetic utility of this versatile building block, allowing for the introduction of additional molecular diversity.

The sulfonyl groups themselves can be the target of chemical manipulation. For example, reductive cleavage of one or both sulfonyl groups can be achieved under specific conditions, leading to the formation of monosulfones or desulfonylated products. This strategy is particularly useful for the temporary use of the disulfonyl moiety as an activating group, which can be removed later in the synthetic sequence.

Moreover, the sulfinate functional group can participate in a range of reactions. It can be oxidized to the corresponding sulfonate or react with electrophiles at the sulfur or oxygen atoms, depending on the reaction conditions. These transformations provide access to a broader range of organosulfur compounds with distinct chemical properties and potential applications.

Table 3: Post-Synthetic Modification Strategies for Methanesulfonylmethanesulfinate Derivatives

| Functional Group | Transformation | Reagents | Product Class |

| Sulfonyl group | Reductive desulfonylation | Na/Hg, Al/Hg | Monosulfones, alkanes |

| Sulfinate group | Oxidation | Oxidizing agents (e.g., m-CPBA) | Sulfonates |

| Sulfinate group | S-Alkylation | Alkyl halides | Sulfones |

| Sulfinate group | O-Alkylation | Alkylating agents (e.g., trialkyloxonium salts) | Sulfinic esters |

The strategic combination of functionalization at the methylene bridge followed by post-synthetic modification of the sulfur-containing groups allows for a highly modular and flexible approach to the synthesis of complex target molecules. This versatility underscores the importance of the methanesulfonylmethanesulfinate moiety as a powerful tool in the arsenal (B13267) of the synthetic organic chemist.

Sustainable Chemistry Principles in the Synthesis of Sodium Methanesulfonylmethanesulfinate

Adherence to Green Chemistry Principles in Synthetic Route Design

The synthesis of Sodium Methanesulfonylmethanesulfinate, like any chemical process, can be designed and evaluated through the lens of green chemistry to minimize its environmental impact. The twelve principles of green chemistry provide a framework for chemists and chemical engineers to design more sustainable processes. These principles focus on reducing or eliminating the use and generation of hazardous substances, maximizing resource efficiency, and designing for energy efficiency.

When designing a synthetic route for this compound, adherence to these principles is crucial. This involves the careful selection of starting materials, reagents, solvents, and reaction conditions to create a process that is safer, more efficient, and environmentally benign. For instance, a greener synthesis would prioritize renewable feedstocks, avoid the use of toxic reagents, and aim for reaction conditions that require minimal energy input, such as ambient temperature and pressure.

A summary of the twelve green chemistry principles and their potential application to the synthesis of this compound is presented below.

Interactive Data Table: The 12 Principles of Green Chemistry in the Synthesis of this compound

| Principle | Description | Relevance to this compound Synthesis |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Designing a synthetic route with high yield and selectivity to avoid the formation of byproducts. |

| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. | Choosing reaction pathways, such as addition reactions, that incorporate all reactant atoms into the final product structure. |

| 3. Less Hazardous Chemical Syntheses | Synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. | Avoiding the use of highly toxic reagents or solvents in favor of safer alternatives. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | While the target molecule is fixed, this principle applies to ensuring intermediates are not unnecessarily hazardous. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. | Selecting non-toxic, renewable, and recyclable solvents like water or bio-solvents instead of volatile organic compounds (VOCs). |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. | Conducting reactions at ambient temperature and pressure; using catalysis to lower activation energy barriers. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | Sourcing starting materials from biomass or other renewable sources if possible. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification) should be minimized or avoided. | Designing a more direct, one-pot synthesis to avoid intermediate protection and deprotection steps that generate waste. |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. | Employing a catalyst to facilitate the reaction, which can be used in small amounts and potentially recycled, instead of stoichiometric reagents that are consumed. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products. | Considering the environmental fate of the final product and any byproducts. |

| 11. Real-Time Analysis | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. | Implementing in-line process analytical technology (PAT) to monitor reaction progress and prevent runaway reactions or byproduct formation. |

| 12. Inherently Safer Chemistry | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. | Choosing less volatile and less reactive chemicals and designing processes to operate under safer conditions to prevent explosions or fires. |

Atom Economy and Waste Minimization in Sulfinate Chemical Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com A high atom economy signifies that most of the reactants' atoms are utilized in the final product, minimizing the generation of waste byproducts. wikipedia.org The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

For the synthesis of this compound, a plausible reaction involves the treatment of methanesulfonyl chloride with sodium sulfite (B76179). This reaction produces the desired product along with sodium chloride as a byproduct.

Reaction: CH₃SO₂Cl + Na₂SO₃ → CH₃SO₂S(O)₂Na + NaCl

A detailed calculation of the atom economy for this specific synthesis is provided in the table below.

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | Reactant |

| Sodium sulfite | Na₂SO₃ | 126.04 | Reactant |

| Total Reactant Mass | 240.59 | ||

| This compound | CH₃SO₂S(O)₂Na | 182.15 | Desired Product |

| Sodium chloride | NaCl | 58.44 | Byproduct |

| Atom Economy | 75.71% |

The calculated atom economy of approximately 75.71% indicates that a significant portion of the reactant atoms are converted into the desired product. However, 24.29% of the initial mass becomes a byproduct (sodium chloride), which represents waste unless a specific use for it is found. While a 100% yield would mean all reactants were consumed, the atom economy shows that even with perfect yield, waste is intrinsically generated by this reaction pathway. libretexts.org

Strategies for waste minimization in sulfinate chemical processes, beyond optimizing atom economy, include:

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reactant ratios can significantly increase the yield of the desired sulfinate and reduce the formation of unwanted side products. numberanalytics.com

Catalyst and Solvent Recycling: In processes that utilize catalysts or solvents, implementing recovery and recycling loops can drastically reduce waste and operational costs. For instance, multi-effect evaporators can be used for water recycling in aqueous processes. asiachmical.com

Feedstock Purification: Pre-treating raw materials to remove impurities, such as excess moisture or metal ions, can prevent side reactions that consume reagents and generate waste. asiachmical.com

Development of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Many traditional organic solvents are volatile organic compounds (VOCs) that are often toxic, flammable, and contribute to air pollution. ijsr.net Green chemistry promotes the reduction or replacement of these hazardous solvents with safer, more environmentally benign alternatives. researchgate.net

In the synthesis of organosulfur compounds like this compound, the development and application of green solvents are of particular interest. nih.gov Given that the reactants and the product are salts, water is an excellent candidate as a green solvent. Water is non-toxic, non-flammable, inexpensive, and readily available, making it an ideal medium for many processes. ijsr.netresearchgate.net

Other innovative and environmentally friendly solvent systems include:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent alternative. Its properties can be tuned by adjusting temperature and pressure, and it can be easily removed from the reaction mixture, leaving no residue. ijsr.net

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They have negligible vapor pressure, reducing air pollution, and can often be recycled. Their properties can be tailored by changing the cation-anion pair. mdpi.com

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. DES are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials. mdpi.comtandfonline.com They can act as both the solvent and catalyst in some reactions. rsc.org

The following table compares the properties of conventional solvents with those of greener alternatives.

Interactive Data Table: Comparison of Conventional and Environmentally Benign Solvents

| Property | Conventional Solvents (e.g., Dichloromethane, Toluene) | Green Solvents (e.g., Water, scCO₂, DES) |

| Toxicity | Often carcinogenic, mutagenic, or toxic to aquatic life. ijsr.net | Generally low to no toxicity. |

| Volatility | High, leading to VOC emissions and exposure risks. | Very low or negligible (except for scCO₂ which is contained). |

| Flammability | Often highly flammable, posing fire and explosion hazards. | Generally non-flammable. |

| Source | Typically derived from depleting petrochemical feedstocks. | Sourced from abundant resources (water) or renewable materials (some DES). |

| Disposal | Requires costly and energy-intensive incineration or treatment. | Can often be recycled or disposed of with minimal environmental impact. |

| Recyclability | Can be difficult and energy-intensive to purify for reuse. | Often designed for easier separation and recycling. |

Strategies for Process Intensification and Continuous Flow Reaction Systems